An In-depth Technical Guide to 1-Isobutyl-4-methyl-1H-pyrazol-5-amine: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Isobutyl-4-methyl-1H-pyrazol-5-amine: Structure, Properties, and Synthetic Pathways
This technical guide provides a comprehensive overview of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this document extrapolates from established principles of pyrazole chemistry and data from analogous compounds to present its likely chemical structure, properties, a plausible synthetic route, and potential applications.
Introduction to the 5-Aminopyrazole Scaffold
The 5-aminopyrazole system is a privileged heterocyclic template in medicinal chemistry and agrochemical research.[1][2] These compounds are not only biologically active in their own right but also serve as versatile synthons for the construction of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][3][4][5] The diverse pharmacological activities exhibited by 5-aminopyrazole derivatives, including anti-inflammatory, anticancer, antibacterial, and kinase inhibitory effects, underscore the importance of this structural motif in drug discovery.[3][6][7][8]
This guide focuses on a specific, less-documented derivative, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, providing a foundational understanding for its synthesis and potential utility.
Chemical Structure and Properties
The chemical structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine consists of a central pyrazole ring substituted at the 1-position with an isobutyl group, at the 4-position with a methyl group, and at the 5-position with an amine group.
Molecular Structure Diagram
Caption: Chemical structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Predicted Physicochemical Properties
While experimental data is not available, the physicochemical properties of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine can be predicted based on its structure and comparison with similar molecules.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₅N₃ | Based on atom count. |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid or oil | Many aminopyrazoles are solids at room temperature.[9] The isobutyl group may lower the melting point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water. | The alkyl groups increase lipophilicity, while the amine and pyrazole nitrogens offer some polarity. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be relatively high due to hydrogen bonding capabilities of the amine group and the overall molecular weight. |
| pKa | 4-6 (for the conjugate acid) | The amine group is basic, but the electron-withdrawing nature of the pyrazole ring can influence its basicity. |
Proposed Synthesis Pathway
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][10] A plausible synthetic route for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine would, therefore, involve the reaction of isobutylhydrazine with 2-methyl-3-oxobutanenitrile.
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Experimental Protocol
This protocol is a generalized procedure based on established methods for 5-aminopyrazole synthesis. Optimization of reaction conditions (temperature, solvent, catalyst) may be necessary.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
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Addition of Hydrazine: Add isobutylhydrazine (1.0-1.2 eq) to the solution. The reaction can be exothermic, so slow addition may be required.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on analogous structures.
| Technique | Predicted Features |
| ¹H NMR | - NH₂ protons: A broad singlet around 3.5-5.5 ppm. - CH proton (pyrazole ring): A singlet around 5.0-6.0 ppm. - N-CH₂ (isobutyl): A doublet around 3.5-4.0 ppm. - CH (isobutyl): A multiplet around 1.8-2.2 ppm. - C-CH₃ (pyrazole ring): A singlet around 1.9-2.3 ppm. - CH₃ (isobutyl): A doublet around 0.8-1.0 ppm. |
| ¹³C NMR | - C5 (C-NH₂): ~145-155 ppm. - C3: ~135-145 ppm. - C4: ~90-100 ppm. - N-CH₂ (isobutyl): ~50-60 ppm. - CH (isobutyl): ~28-32 ppm. - CH₃ (isobutyl): ~19-22 ppm. - C-CH₃ (pyrazole ring): ~9-12 ppm. |
| IR (cm⁻¹) | - N-H stretching (amine): Two bands in the region of 3200-3400 cm⁻¹. - C-H stretching (alkyl): 2850-3000 cm⁻¹. - C=N stretching (pyrazole ring): ~1600-1650 cm⁻¹. - N-H bending (amine): ~1550-1650 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 153. - Fragmentation: Loss of the isobutyl group (M-57), loss of the methyl group (M-15), and other characteristic fragments. |
Potential Applications in Research and Drug Development
Given the broad spectrum of biological activities associated with the 5-aminopyrazole scaffold, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine could be a valuable building block or a candidate molecule in several therapeutic areas:
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Kinase Inhibition: Many 5-aminopyrazole derivatives are known to be potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[3][8] The specific substitution pattern of this molecule could confer selectivity for certain kinases.
-
Antibacterial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial drugs.[7] This compound could be screened for activity against a panel of bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: Substituted pyrazoles have been investigated for their effects on the CNS. Further derivatization could lead to compounds with potential applications in treating neurological disorders.
-
Agrochemicals: The pyrazole ring is a common feature in many pesticides and herbicides.
Safety and Handling
Specific toxicology data for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is not available. However, based on safety data sheets for similar aminopyrazole compounds, the following precautions should be observed:[9][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
1-Isobutyl-4-methyl-1H-pyrazol-5-amine represents an interesting, albeit under-explored, derivative of the pharmacologically significant 5-aminopyrazole family. This guide provides a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information as a starting point for the practical investigation and potential exploitation of this novel chemical entity.
References
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- Russo, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653.
- Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 144, 497-517.
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